N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide
Description
N-[(Thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine core substituted with a thiophen-2-ylmethyl group and a 1H-1,2,3-triazol-1-ylmethyl moiety. Its structural complexity arises from the integration of three distinct heterocyclic systems: azetidine (a four-membered saturated nitrogen ring), thiophene (a sulfur-containing five-membered aromatic ring), and 1,2,3-triazole (a nitrogen-rich heterocycle).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-6-11-2-1-5-19-11)16-7-10(8-16)9-17-4-3-14-15-17/h1-5,10H,6-9H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIWLRFWSOTKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene ring: This step involves the attachment of the thiophene moiety to the azetidine ring, often through a nucleophilic substitution reaction.
Attachment of the triazole ring: The triazole ring is introduced via a click chemistry reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- Azetidine Carboxamides : The compound’s azetidine core confers conformational rigidity and reduced steric hindrance compared to six-membered piperidine or five-membered pyrrolidine analogs. For instance, 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide () shares the azetidine carboxamide scaffold but replaces the thiophene-triazole unit with a thiadiazole group. This substitution likely alters solubility (LogP) and target selectivity due to differences in hydrogen-bonding capacity and aromatic interactions .
- Piperidine-Based Triazoles : Compounds like those in (benzimidazole-triazole hybrids) utilize larger nitrogen rings, which may improve metabolic stability but reduce blood-brain barrier penetration compared to azetidine derivatives .
Substituent Modifications
Thiophene vs. Benzodioxine/Thiazole
- Thiophene Methyl Group : The thiophen-2-ylmethyl substituent enhances lipophilicity (higher LogP) compared to oxygen-rich benzodioxine derivatives () or polar thiazoles (). This property could improve membrane permeability but may reduce aqueous solubility .
- 1,2,3-Triazole vs. Thiadiazole: The 1,2,3-triazole moiety enables copper-catalyzed "click" synthesis () and provides a rigid, planar structure for π-π stacking.
Data Table: Structural and Hypothetical Properties of Selected Analogs
Biological Activity
N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound features:
- Thiophene Ring : Known for its role in enhancing biological activity through π–π interactions.
- Triazole Ring : Associated with antimicrobial properties and the ability to inhibit specific enzymes.
- Azetidine Structure : Enhances binding affinity to biological targets due to its conformational flexibility.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The triazole moiety in this compound enhances its ability to inhibit bacterial and fungal growth.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies suggest that the triazole ring can effectively bind to the active sites of various enzymes, thereby modulating their activity. This characteristic is particularly valuable in developing therapeutics targeting metabolic pathways associated with diseases such as cancer and inflammation.
The mechanism of action involves several key interactions:
- Binding Affinity : The triazole ring facilitates hydrogen bonding with target enzymes or receptors.
- Metal Ion Interaction : The triazole can bind metal ions, influencing enzymatic activity.
- Cell Membrane Interaction : The thiophene moiety may affect cell permeability, enhancing the compound's overall bioavailability.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against various pathogens. |
| Study 2 | Showed inhibition of specific enzymes involved in cancer metabolism. |
| Study 3 | Indicated potential applications in anti-infective therapies due to enhanced binding properties. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Its unique structure makes it a candidate for drug development targeting infectious diseases and cancer therapies.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
